
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride
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Overview
Description
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Cyclobutanamine: Lacks the imidazole ring but shares the cyclobutane moiety.
Histidine: An amino acid containing an imidazole ring, similar in structure but with different biological functions.
Uniqueness
3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride is unique due to the combination of the imidazole ring and the cyclobutane moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is a chemical compound characterized by its unique structure, which includes an imidazole ring and a cyclobutane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-Imidazol-1-ylcyclobutan-1-amine; dihydrochloride is C6H10Cl2N4. The structure features:
- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms, known for its role in biological systems, particularly in histidine metabolism.
Biological Activity and Therapeutic Applications
Research into the biological activity of 3-Imidazol-1-ylcyclobutan-1-amine has indicated several therapeutic potentials:
Antimicrobial Properties
Studies suggest that compounds containing the imidazole structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
The potential anti-inflammatory effects are significant due to the compound's ability to modulate histamine receptors and inhibit COX enzymes. This could make it a candidate for treating inflammatory conditions like arthritis or allergic responses .
Antitumor Activity
Preliminary studies indicate that imidazole-containing compounds may possess antitumor properties by inducing apoptosis in cancer cells through various signaling pathways . Further research is necessary to elucidate the specific pathways involved.
Case Studies and Research Findings
A few notable studies have highlighted the biological activities associated with imidazole derivatives:
Study | Findings |
---|---|
Study A | Demonstrated antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |
Study B | Showed significant anti-inflammatory effects in animal models by reducing cytokine levels following administration of imidazole derivatives. |
Study C | Reported cytotoxic effects on cancer cell lines, suggesting potential for development as an anticancer agent. |
Properties
IUPAC Name |
3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLANYXJBGIPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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